(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol
Description
Properties
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-7-yl)-cyclopropylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-9-5-8-3-4-15-12(8)10(6-9)11(14)7-1-2-7/h5-7,11,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGELNDHLFTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC3=C2OCC3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison Insights :
- Cyclopropane Influence : The cyclopropyl group introduces conformational strain, which may affect binding to biological targets compared to the dimethyl or unsubstituted analogs .
Chlorinated Benzene Derivatives
Evidence highlights that chlorination of aromatic systems generally increases toxicity and biological activity. For example:
Key Differences :
- Toxicity Profile : While chlorinated ethane/ethene derivatives (e.g., chloroform) show anesthetic effects, chlorinated benzofurans like the target compound may exhibit distinct toxicological profiles due to aromatic stabilization and cyclopropane interactions .
- Biological Activity : The target compound’s benzofuran scaffold may confer selectivity for enzymes or receptors distinct from chlorinated benzene derivatives.
Physicochemical Properties
Solubility and Stability
- Water Solubility: While direct data for the target compound is unavailable, structurally similar compounds (e.g., BP 1240) were tested via HPLC after equilibration in water at 25°C . Chlorinated analogs typically show lower aqueous solubility than non-chlorinated versions due to increased hydrophobicity.
- Thermal Stability : The cyclopropane ring may reduce thermal stability compared to bulkier substituents (e.g., dimethyl groups in BP 1240), though this requires experimental validation.
Biological Activity
(5-Chloro-2,3-dihydro-1-benzofuran-7-YL)(cyclopropyl)methanol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial and antifungal activities, alongside relevant research findings and case studies.
- Molecular Formula : C12H13ClO2
- Molecular Weight : 224.68 g/mol
- SMILES Notation : Cc1cc(c(c1Cl)C2CC2)O
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various compounds similar to this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 12a | E. coli | 0.0195 mg/mL |
| Compound 15 | Bacillus mycoides | 0.0048 mg/mL |
| Compound VIIg | S. aureus | 24 mm zone of inhibition |
| Compound VIIe | E. coli | 23 mm zone of inhibition |
The data indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity, with some achieving low MIC values against pathogens like E. coli and Bacillus mycoides .
Study on Antibacterial Properties
A recent publication investigated the antibacterial effects of various derivatives related to benzofuran structures. The study found that certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 µM to 22.9 µM for different strains .
In another case study, researchers synthesized a series of benzofuran derivatives, including this compound, and tested their efficacy against common bacterial strains. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as therapeutic agents .
The exact mechanism by which this compound exerts its biological activity remains to be fully elucidated. However, it is hypothesized that the presence of the benzofuran moiety contributes to its interaction with bacterial cell membranes or enzymatic pathways involved in cell wall synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-chloro-2,3-dihydro-1-benzofuran-7-yl)(cyclopropyl)methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by benzofuran functionalization. Key steps include:
- Cyclopropanation : Use transition-metal-catalyzed [2+1] cycloaddition or Simmons-Smith reactions to introduce the cyclopropyl group.
- Benzofuran Core Construction : Employ palladium-catalyzed coupling or acid-mediated cyclization of chlorinated precursors.
- Yield Optimization : Control steric hindrance by adjusting reaction temperature (e.g., 60–80°C for cyclopropanation) and use chiral ligands (e.g., bisoxazolines) to enhance enantioselectivity .
Q. How is the three-dimensional structure of this compound determined, and what crystallographic tools are suitable?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the benzofuran and cyclopropyl geometry. Key parameters include:
- Space group assignment (e.g., ) based on systematic absences.
- Twinning analysis for high-symmetry crystals using SHELXD .
- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å) to resolve chlorine atom positions .
Q. What pharmacological targets are associated with this compound, and how is selectivity assessed?
- Methodological Answer :
- Primary Target : Serotonin 2C (5-HT) receptor, implicated in neuropsychiatric disorders.
- Selectivity Assays :
- Radioligand Binding : Compare IC values against 5-HT/5-HT using H-Mesulergine.
- Functional Assays : Measure intracellular Ca flux in HEK293 cells expressing 5-HT vs. off-target GPCRs .
Advanced Research Questions
Q. How does the cyclopropyl group influence molecular docking and receptor binding dynamics?
- Methodological Answer :
- Docking Simulations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model cyclopropyl-induced conformational strain.
- Key Observations :
- The cyclopropane ring restricts rotational freedom, stabilizing a bent conformation that enhances 5-HT active-site occupancy.
- Compare docking scores (e.g., Glide SP) with non-cyclopropyl analogs to quantify steric/electronic contributions .
Q. What strategies improve metabolic stability of this compound in preclinical models?
- Methodological Answer :
- Metabolic Hotspots : Identify vulnerable sites (e.g., benzylic alcohol) via liver microsome assays (human vs. rodent).
- Modifications :
- Deuterium Incorporation : Replace benzylic hydrogen with deuterium to reduce CYP450-mediated oxidation.
- Prodrug Design : Esterify the alcohol group to delay first-pass metabolism .
Q. How can enantioselective synthesis be achieved, and what chiral resolution methods are effective?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral Ru-phosphine complexes (e.g., Noyori-type) for cyclopropanation (ee >90%).
- Resolution Techniques :
- Chromatography : Chiralpak IA column with hexane/isopropanol (90:10).
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
Q. What in vivo models validate the compound’s efficacy and safety for CNS applications?
- Methodological Answer :
- Efficacy Models :
- Marble Burying Test (MBT) : Assess anti-obsessive effects in mice (dose range: 1–10 mg/kg, i.p.).
- Food Intake Suppression : Measure 5-HT-mediated anorexia in rats.
- Safety Profiling : Monitor cardiovascular parameters (telemetry) and serotonin syndrome markers (e.g., flat body posture) .
Data Contradictions & Resolution
Q. How to address discrepancies in reported binding affinities across studies?
- Methodological Answer :
- Standardization : Use uniform assay conditions (e.g., 25 mM HEPES, pH 7.4, 1 mM Mg).
- Control Compounds : Include reference agonists (e.g., Lorcaserin) to normalize inter-lab variability.
- Meta-Analysis : Apply hierarchical Bayesian modeling to reconcile IC differences .
Q. Why do computational predictions of cyclopropyl ring stability conflict with experimental NMR data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
